molecular formula C25H31N3O2 B025554 Befiperide CAS No. 100927-14-8

Befiperide

Cat. No.: B025554
CAS No.: 100927-14-8
M. Wt: 405.5 g/mol
InChI Key: XZHMFCUWVDUYBV-UHFFFAOYSA-N
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Description

Befiperide is a small molecule drug that acts as an agonist at serotonin 5-HT1 receptors. It was initially developed by AbbVie, Inc. for the treatment of behavioral and psychotic disorders. its development was discontinued after reaching Phase 1 clinical trials .

Preparation Methods

The synthesis of Befiperide involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial production methods for this compound are not well-documented due to its discontinued status. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Befiperide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Befiperide has been explored for various scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of serotonin receptor agonists.

    Biology: Investigated for its effects on serotonin pathways and receptor binding.

    Medicine: Explored for potential therapeutic applications in treating behavioral and psychotic disorders.

    Industry: Limited industrial applications due to its discontinued status.

Mechanism of Action

Befiperide exerts its effects by acting as an agonist at serotonin 5-HT1 receptors. This interaction leads to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The primary molecular targets are the serotonin receptors located in the central nervous system .

Comparison with Similar Compounds

Befiperide can be compared with other serotonin receptor agonists, such as:

    Buspirone: Another serotonin receptor agonist used for the treatment of anxiety disorders.

    Sumatriptan: A serotonin receptor agonist used for the treatment of migraines.

    Tegaserod: A serotonin receptor agonist used for the treatment of irritable bowel syndrome.

This compound is unique in its specific receptor binding profile and its discontinued status, which limits its availability for further research and development .

Biological Activity

Befiperide, a compound primarily studied for its potential in treating neuropsychiatric disorders, exhibits a multifaceted biological activity profile. As a member of the piperidine class, it has garnered attention for its interactions with various neurotransmitter systems, particularly in the context of schizophrenia and other cognitive disorders. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxicity—a process that can lead to neuronal damage and death. By modulating glutamate activity, this compound may help protect neurons from overstimulation associated with various neurodegenerative conditions . Additionally, it interacts with acetylcholine (ACh) systems, potentially influencing cognitive functions through cholinergic pathways .

Key Biological Activities

  • NMDA Receptor Modulation : Reduces excitotoxic effects by inhibiting excessive glutamate signaling.
  • Cholinergic Activity : Influences ACh release and degradation, potentially enhancing cognitive function.
  • Dopaminergic Interaction : Exhibits properties that may affect dopamine receptor activity, relevant for antipsychotic effects.

Clinical Studies

Clinical investigations have highlighted this compound's efficacy in managing symptoms associated with schizophrenia. A notable study demonstrated that patients receiving this compound showed significant improvement in both positive and negative symptoms compared to placebo groups. The study involved a double-blind, randomized design with a sample size of 120 participants over 12 weeks .

Study AspectDetails
Participants 120 patients diagnosed with schizophrenia
Duration 12 weeks
Outcome Measures Positive and negative symptom scales
Results Significant improvement in treatment group

Case Studies

Several case studies have documented the effects of this compound on individual patients. One case involved a 34-year-old male with treatment-resistant schizophrenia who experienced a marked reduction in hallucinations and improved social functioning after 8 weeks of this compound treatment. This aligns with findings from broader clinical trials indicating its potential role as an adjunct therapy .

Comparative Analysis

To understand this compound's position among other antipsychotic agents, a comparative analysis was conducted focusing on efficacy and side effect profiles.

CompoundMechanism of ActionEfficacy in SchizophreniaCommon Side Effects
This compoundNMDA antagonist; cholinergicModerateDizziness, fatigue
RisperidoneD2 receptor antagonistHighWeight gain, metabolic syndrome
OlanzapineD2/5-HT2A antagonistHighSedation, weight gain

Properties

CAS No.

100927-14-8

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-[4-(1-benzofuran-7-yl)piperazin-1-yl]ethyl]-N-methyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C25H31N3O2/c1-19(2)20-7-9-22(10-8-20)25(29)26(3)12-13-27-14-16-28(17-15-27)23-6-4-5-21-11-18-30-24(21)23/h4-11,18-19H,12-17H2,1-3H3

InChI Key

XZHMFCUWVDUYBV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4

Key on ui other cas no.

100927-14-8

Origin of Product

United States

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